
Allyl(diisopropyl)(4-methoxyphenyl)silane
Overview
Description
Allyl(diisopropyl)(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C16H26OSi and a molecular weight of 262.47 g/mol It is characterized by the presence of an allyl group, two isopropyl groups, and a 4-methoxyphenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl(diisopropyl)(4-methoxyphenyl)silane typically involves the reaction of allyl chloride with diisopropyl(4-methoxyphenyl)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Allyl(diisopropyl)(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding silane or silanol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Silanes or silanols.
Substitution: New organosilicon compounds with varied functional groups.
Scientific Research Applications
Chemistry: Allyl(diisopropyl)(4-methoxyphenyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of silicone-based materials, coatings, and adhesives. Its unique properties make it suitable for applications requiring thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of allyl(diisopropyl)(4-methoxyphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The allyl group provides a reactive site for further functionalization, making this compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Allyltrimethylsilane: Similar in structure but with three methyl groups instead of diisopropyl and 4-methoxyphenyl groups.
Allyltriphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.
Allyldimethylphenylsilane: Features two methyl groups and one phenyl group, providing a balance between steric hindrance and reactivity.
Uniqueness: Allyl(diisopropyl)(4-methoxyphenyl)silane is unique due to the presence of both bulky isopropyl groups and an electron-donating 4-methoxyphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWQYGUFKUGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627442 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216107-40-3 | |
| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
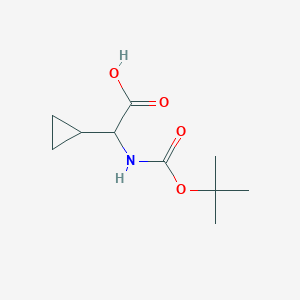
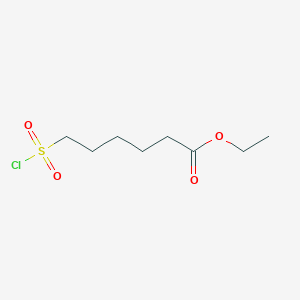
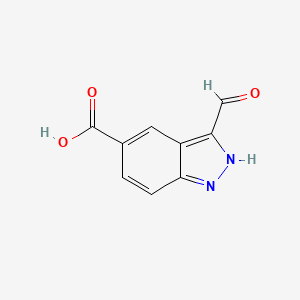
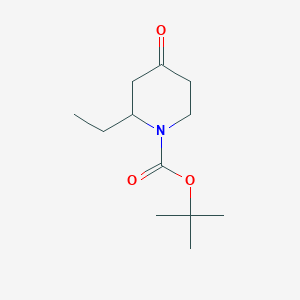
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
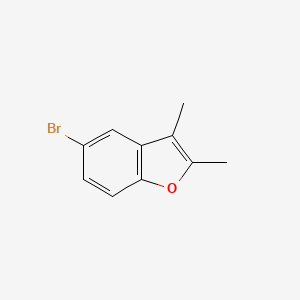
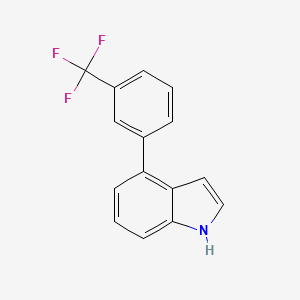
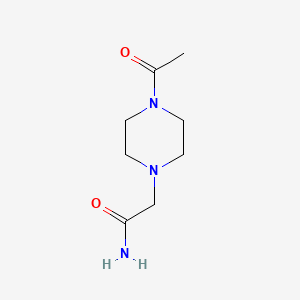
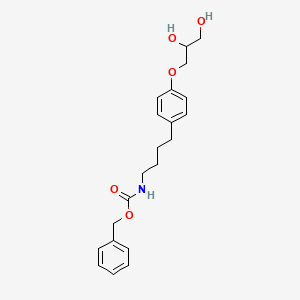
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)


